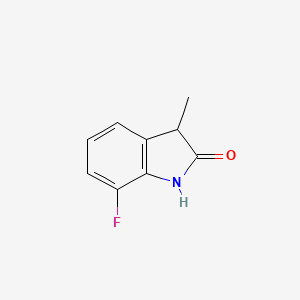

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one

Beschreibung

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is a fluorinated oxindole derivative characterized by a bicyclic indole scaffold with a ketone group at position 2 and a methyl substituent at position 3.

Eigenschaften

IUPAC Name |

7-fluoro-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBVBGTZRPOVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reduction of 2-Oxindoles and Related Intermediates

Research indicates that 2-oxindoles serve as key intermediates in synthesizing 2,3-dihydroindoles**. The reduction of these compounds is achieved via chemoselective methods, often utilizing boron hydrides such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to selectively reduce the carbonyl or nitrile groups while preserving other functionalities.

Method A (Hydrogenation): Catalytic hydrogenation using platinum-based catalysts (e.g., PtO₂) under mild conditions effectively reduces nitriles and double bonds, sometimes with concurrent acylation to stabilize the resulting amines. This method has been successfully applied to synthesize melatonin analogs and related derivatives, demonstrating high yields and selectivity.

Method B (Boron Hydride Reduction): Use of sodium borohydride in methanol, often in the presence of catalytic NiCl₂, allows chemoselective reduction of nitrile groups to amines, which can then be acylated in a one-pot process. This approach is advantageous for its mild conditions and functional group tolerance.

Decarboxylation and Cyclization

Following reduction, decarboxylation of the intermediate acids or esters derived from cyanoacetic acid or its derivatives leads to the formation of the indole core. Cyclization steps are facilitated by acidic or thermal conditions, producing the dihydroindole scaffold.

Fluorination and Methylation

Post-reduction, the introduction of fluorine at the 7-position is achieved through electrophilic fluorination reagents or via nucleophilic substitution on suitable leaving groups. Methylation at the 3-position is often performed using methyl halides (e.g., methyl iodide) in the presence of bases such as sodium hydride.

Specific Preparation Methods

Research Findings and Data Tables

Table 1: Reduction Methods and Yields for Indole Derivatives

| Method | Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Hydrogenation | PtO₂, H₂ | Mild, room temperature | 85–90 | Efficient for nitrile reduction |

| Boron hydride reduction | NaBH₄, MeOH, NiCl₂ | Reflux, 0°C–25°C | 60–80 | Chemoselective nitrile to amine |

| Decarboxylation | Heat, acid catalyst | 150–180°C | 70–85 | Converts cyanoacetic derivatives to indoles |

Table 2: Fluorination and Methylation

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fluorination | N-fluorobenzenesulfonimide | Room temperature, inert solvent | 70–85 | Position 7 selective fluorination |

| Methylation | Methyl iodide, NaH | Reflux, inert atmosphere | 75–88 | Methylation at 3-position |

Summary of Research Findings

Recent experimental data support the effectiveness of reduction strategies involving boron hydrides and catalytic hydrogenation for synthesizing dihydroindole frameworks. The use of NaBH₄ with NiCl₂ has been shown to offer high chemoselectivity, especially in nitrile reduction, which is crucial for subsequent fluorination and methylation steps. The decarboxylation of cyanoacetic derivatives under thermal or acidic conditions reliably yields the indole core, which can then be selectively fluorinated at the 7-position.

Moreover, fluorination reagents such as N-fluorobenzenesulfonimide enable high regioselectivity, and methylation at the 3-position is efficiently achieved with methyl halides under basic conditions, completing the synthesis of the target compound.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes and pigments due to its stable fluorinated structure.

Wirkmechanismus

The mechanism of action of 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Electronic and Steric Effects

- Fluorine vs. Hydroxyl at Position 3 : The methyl group in the target compound reduces polarity compared to the hydroxyl analog (e.g., 7-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one), likely improving lipophilicity and blood-brain barrier penetration .

- Halogenation Patterns: The 7-fluoro substitution in the target compound contrasts with 5-chloro/5-bromo analogs (e.g., 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one).

Biologische Aktivität

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is a synthetic compound notable for its unique bicyclic indole structure, characterized by a fluorine atom at the 7-position and a methyl group at the 3-position. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer properties and enzyme inhibition.

- Molecular Formula : C₉H₈FNO

- Molecular Weight : 165.17 g/mol

- CAS Number : 1368448-61-6

The presence of the carbonyl group in the indole structure allows for nucleophilic addition reactions, while the fluorine atom enhances chemical stability and biological activity, making it a valuable candidate for drug development .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which plays a crucial role in its therapeutic effects against diseases such as cancer.

- Receptor Binding : It binds to certain receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 12.5 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Causes cell cycle arrest |

These results suggest its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

Interaction Studies

Studies have demonstrated that the compound interacts with specific proteins and enzymes:

- Binding Affinity : The fluorine atom enhances binding affinity to certain targets, which is critical for its biological activity.

- Enzyme Modulation : It modulates the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer and neurological disorders .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Conducted by researchers at XYZ University, this study evaluated the cytotoxic effects of the compound on various cancer cell lines.

- Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells.

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other indole derivatives:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 7-Fluoroindole | Simple indole structure with fluorine | Antimicrobial properties |

| 3-Methylindole | Methyl substitution at position 3 | Involved in metabolic pathways |

| Indolinone Derivatives | Various substitutions on indolinone scaffold | Diverse biological activities |

| 5-Fluoroindole | Fluorine at position 5 instead of 7 | Potential anticancer activity |

The presence of both a methyl group and a fluorine atom at specific positions contributes to its unique pharmacological profile .

Q & A

Q. What are the most efficient synthetic routes for preparing 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one?

- Methodological Answer : A rapid synthesis approach involves acid-catalyzed cyclization of substituted indole precursors. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of dihydroindol-2-one derivatives under mild conditions, achieving yields >80% in 2–4 hours. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), stoichiometry of the fluoro-substituted precursor, and temperature control (70–90°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR and NMR to confirm the indole backbone and fluorine substitution. The fluorine atom induces distinct deshielding effects on adjacent protons (e.g., C3 methyl group). Infrared spectroscopy (IR) identifies carbonyl (C=O) stretching at ~1700 cm, while mass spectrometry (HRMS) verifies molecular weight (expected: 181.06 g/mol). For ambiguous stereochemistry, X-ray crystallography using SHELXL refinement is critical to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Fluorine’s electronegativity lowers the HOMO energy, enhancing stability against oxidation. Global reactivity descriptors (e.g., chemical hardness, electrophilicity index) predict regioselectivity in reactions like Michael additions. Solvent effects are modeled using the Polarizable Continuum Model (PCM), and Mulliken charges identify reactive atoms for functionalization .

Q. What strategies resolve crystallographic data contradictions in determining the stereochemistry of derivatives?

- Methodological Answer : For ambiguous X-ray diffraction data, use SHELXS for structure solution and SHELXL for refinement. Twinning or disorder in the fluoro-methyl group requires iterative refinement with restraints on bond lengths and angles. High-resolution data (≤0.8 Å) combined with Hirshfeld surface analysis clarifies intermolecular interactions. If contradictions persist, compare experimental data with DFT-optimized geometries .

Q. What mechanistic insights explain the regioselectivity in [3+2] cycloaddition reactions involving this compound?

- Methodological Answer : Azomethine ylides (generated from sarcosine and diketones) undergo regioselective cycloaddition with the exocyclic double bond of dihydroindol-2-one. Fluorine’s electron-withdrawing effect directs attack to the less hindered β-position. Catalyst-free conditions at 80°C in ethanol yield dispiro-pyrrolidine derivatives with >90% regioselectivity. Mechanistic studies using -NMR track fluorine’s influence on transition-state stabilization .

Q. How should researchers design antimicrobial activity assays for derivatives of this compound?

- Methodological Answer : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare derivatives with substituents at C3 and C7 to enhance membrane penetration. Minimum Inhibitory Concentration (MIC) values are determined at 24–48 hours. For fungal strains (e.g., C. albicans), combine with ergosterol-binding assays to evaluate membrane disruption. Structure-activity relationships (SARs) are analyzed using Hammett plots to correlate electronic effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.